M30 Dihydrochloride: Dual-Target MAO Inhibition & Iron Chelation
M30 Dihydrochloride: Dual-Target MAO Inhibition & Iron Chelation
The following technical guide is structured to serve as a definitive reference for the evaluation and application of M30 dihydrochloride in neuropharmacological research.
Technical Monograph & Experimental Guide
Executive Technical Summary
M30 dihydrochloride (M30) represents a paradigm shift in the design of "Multi-Target-Directed Ligands" (MTDLs) for neurodegenerative therapy. Unlike classical MAO inhibitors (MAOIs) that target a single enzyme, M30 is a chimeric molecule fusing the pharmacophore of rasagiline (a propargylamine MAO-B inhibitor) with 8-hydroxyquinoline (an iron chelator and radical scavenger).
This dual functionality addresses the two major drivers of Alzheimer’s and Parkinson’s pathology: oxidative stress (via iron accumulation) and dopamine depletion (via MAO activity).
Key Pharmacological Metrics:
-
Target: Monoamine Oxidase A (MAO-A) and B (MAO-B).[1][2][3][4][5][6][7]
-
Mechanism: Irreversible, mechanism-based "suicide" inhibition.
-
Potency: Nanomolar range (
nM).[1][2] -
Secondary Activity: Iron chelation (
), HIF-1 stabilization.
Chemical Architecture & Structure-Activity Relationship (SAR)
Understanding the M30 molecule is prerequisite to experimental design. It is not merely a mixture but a covalently integrated bifunctional agent.
| Feature | Chemical Moiety | Physiological Function |
| MAO Inhibition | N-propargylamine group | Covalently binds to the FAD cofactor within the MAO active site (N5 position), permanently inactivating the enzyme. |
| Iron Chelation | 8-Hydroxyquinoline ring | Sequesters labile brain iron (Fe2+/Fe3+), preventing the Fenton reaction and subsequent hydroxyl radical ( |
| Blood-Brain Barrier | Lipophilic backbone | Ensures high CNS penetrability and "brain-selectivity," minimizing peripheral hypertensive crises (cheese effect). |
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where M30 operates simultaneously in the mitochondria (MAO inhibition) and the cytosol (Iron chelation).
Figure 1: Dual mechanism of M30. The propargylamine moiety targets mitochondrial MAO, while the 8-hydroxyquinoline moiety chelates iron, stabilizing HIF-1
MAO Inhibition Profile: Technical Data
M30 is unique because it does not exhibit the strict selectivity for MAO-B seen in its parent compound, rasagiline.[6] Instead, it is a non-selective, equipotent inhibitor of both isoforms in vitro, which is advantageous for depression comorbidity in neurodegeneration.
Comparative Inhibition Data (Human Recombinant Enzymes)
| Compound | MAO-A | MAO-B | Selectivity Ratio (A/B) | Binding Type |
| M30 | 37 ± 5 | 57 ± 8 | ~0.65 (Balanced) | Irreversible |
| Rasagiline | 4,100 | 2.5 | 1,640 (B-Selective) | Irreversible |
| Selegiline | >10,000 | 14 | >700 (B-Selective) | Irreversible |
| Clorgyline | 4 | >10,000 | 0.0004 (A-Selective) | Irreversible |
Note: Data represents mean values derived from fluorimetric Amplex Red assays. M30 shows potent inhibition of both isoforms, critical for increasing levels of Dopamine (MAO-B substrate) and Serotonin/Norepinephrine (MAO-A substrates).
Experimental Protocol: Validated MAO Inhibition Assay
Objective: Determine the
Reagents & Preparation[8][9]
-
Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4).
-
M30 Stock: Dissolve M30 dihydrochloride in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10
M) in Assay Buffer. Note: Final DMSO concentration must be <1%. -
Enzyme: Human recombinant MAO-A and MAO-B (expressed in baculovirus/microsomes).
-
Substrates:
-
MAO-A: p-Tyramine (1 mM final) or Serotonin.
-
MAO-B: Benzylamine (1 mM final) or p-Tyramine.
-
-
Detection Mix: Amplex Red (50
M) + Horseradish Peroxidase (HRP, 1 U/mL).
Step-by-Step Workflow
This protocol incorporates a pre-incubation step , which is mandatory for irreversible inhibitors like M30 to allow covalent adduct formation.
-
Enzyme Pre-incubation:
-
In a black 96-well plate, add 50
L of diluted MAO-A or MAO-B enzyme. -
Add 10
L of M30 dilution (various concentrations). -
Critical Step: Incubate at 37°C for 30 minutes . (Omitting this results in underestimation of potency).
-
-
Substrate Addition:
-
Add 40
L of the Substrate/Detection Mix (Tyramine + Amplex Red + HRP).
-
-
Kinetic Measurement:
-
Immediately read fluorescence in a plate reader (Excitation: 530-560 nm, Emission: 590 nm).
-
Record kinetics for 20–30 minutes to ensure linearity.
-
-
Data Analysis:
-
Calculate the slope (Rate of Reaction, RFU/min).
-
Normalize against Vehicle Control (100% Activity) and Blank (0% Activity).
-
Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive
.
-
Figure 2: Workflow for measuring irreversible MAO inhibition. The pre-incubation step is the critical control point.
Downstream Neuroprotective Signaling
M30's efficacy extends beyond MAO inhibition. By chelating iron, it inhibits Prolyl Hydroxylases (PHDs) . PHDs normally degrade HIF-1
Key Genes Upregulated by M30:
-
VEGF: Vascular Endothelial Growth Factor (Angiogenesis/Neurogenesis).
-
BDNF: Brain-Derived Neurotrophic Factor (Synaptic plasticity).
-
GDNF: Glial Cell Line-Derived Neurotrophic Factor (Dopaminergic neuron survival).
This mechanism makes M30 a "neurorestorative" agent, not just symptomatic.
References
-
Youdim, M. B., et al. (2006). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[2][6][7] Journal of Neural Transmission.
-
Zheng, H., et al. (2005).[5] "Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases."[2] Journal of Neurochemistry.
-
Gal, S., et al. (2005).[5] "M30, a new brain permeable neuroprotective drug, inhibits mitochondrial permeability transition pore." Journal of Neurochemistry.
-
MedchemExpress. "M30 Dihydrochloride Product Information & IC50 Data."
-
Avramovich-Tirosh, Y., et al. (2010). "Neurorescue activity of M30... via regulation of BDNF and GDNF."[7] Current Alzheimer Research.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAO-IN-M30 dihydrochloride | Monoamine Oxidase | TargetMol [targetmol.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M30, a brain permeable multitarget neurorestorative drug in post nigrostriatal dopamine neuron lesion of parkinsonism animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
